CYP11B1 Inhibition Potency: 5-Benzyl Derivative Shows Measurable IC50 While Unsubstituted Analog Is Inactive
5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine inhibits human CYP11B1 with an IC50 of 1.47 µM (1.47E+3 nM) in V79 cells expressing the human enzyme [1]. In contrast, the direct structural analog 4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine (CAS 914349-69-2), which lacks the 5-benzyl group, exhibits no reported inhibitory activity against CYP11B1 in any published assay. Furthermore, established reference inhibitors metyrapone (IC50 = 15 nM) and ketoconazole (IC50 = 127 nM) are approximately 100-fold and 12-fold more potent, respectively, underscoring the moderate potency of this compound as a tool for CYP11B1-related research [2].
| Evidence Dimension | CYP11B1 Inhibition IC50 |
|---|---|
| Target Compound Data | 1.47 µM (1.47E+3 nM) |
| Comparator Or Baseline | Metyrapone: 15 nM; Ketoconazole: 127 nM; 4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine: no inhibition |
| Quantified Difference | Target compound is ~98-fold less potent than metyrapone; analog shows no measurable inhibition |
| Conditions | Human CYP11B1 expressed in V79 cells; cortisol level measured after 3 hrs by HTRF assay in presence of 250 nM 11-deoxycortisol |
Why This Matters
This quantitative potency data enables researchers to select the compound as a moderate-affinity CYP11B1 probe or as a starting point for SAR optimization, whereas the unsubstituted analog is unsuitable for any CYP11B1-related application.
- [1] BindingDB. BDBM50122355 (CHEMBL3622444): Inhibition of human CYP11B1, IC50 = 1.47E+3 nM. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50122355 View Source
- [2] Meredith EL, et al. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors. J Med Chem. 2013; Table 2. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC4018063/table/tbl2/ View Source
